molecular formula C8H7ClN2 B1360847 5-chloro-6-methyl-1H-indazole CAS No. 1000343-64-5

5-chloro-6-methyl-1H-indazole

Cat. No. B1360847
CAS RN: 1000343-64-5
M. Wt: 166.61 g/mol
InChI Key: AZRKNIXNPZGYOM-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-1H-indazole is a derivative of indazole . Indazole is a bicyclic compound consisting of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .


Synthesis Analysis

The synthesis of indazole derivatives has been studied extensively. The resulting indazole was characterized by high resolution mass spectroscopy and 1 H-, 13 C-, and 19 F-NMR spectroscopy . The geometry and electrostatic properties of the parent indazole and its derivative were studied with ab initio quantum theory and density functional methods .


Molecular Structure Analysis

The molecular structure of 5-chloro-6-methyl-1H-indazole is characterized by a fusion of benzene and pyrazole . The molecular weight is 166.61 . The InChI code is 1S/C8H7ClN2/c1-5-2-6-4-10-11-8 (6)3-7 (5)9/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

Indazole-containing derivatives have been found to undergo a variety of chemical reactions . These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-chloro-6-methyl-1H-indazole is a white to yellow powder or crystals . It is stored at room temperature .

Safety and Hazards

The safety information for 5-chloro-6-methyl-1H-indazole indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . This suggests that the medicinal properties of indazole, including 5-chloro-6-methyl-1H-indazole, will continue to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

5-chloro-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRKNIXNPZGYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646668
Record name 5-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-methyl-1H-indazole

CAS RN

1000343-64-5
Record name 5-Chloro-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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